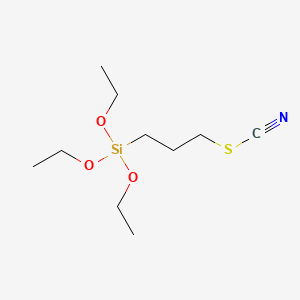

Triethoxy(3-thiocyanatopropyl)silane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-triethoxysilylpropyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3SSi/c1-4-12-16(13-5-2,14-6-3)9-7-8-15-10-11/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMVWLQFAYGKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCSC#N)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044659 | |

| Record name | 3-(Triethoxysilyl)propyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Thiocyanic acid, 3-(triethoxysilyl)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

34708-08-2 | |

| Record name | (3-Thiocyanatopropyl)triethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34708-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Triethoxysilyl)propyl thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034708082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, 3-(triethoxysilyl)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Triethoxysilyl)propyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxy(3-thiocyanatopropyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRIETHOXYSILYL)PROPYL THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFK8NDL8UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triethoxy(3-thiocyanatopropyl)silane: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the fundamental properties, synthesis, and applications of Triethoxy(3-thiocyanatopropyl)silane. It is intended for researchers, scientists, and professionals in materials science and chemical engineering who are interested in leveraging the unique characteristics of this versatile organosilane.

Core Molecular Profile

This compound, identified by CAS number 34708-08-2, is a bifunctional organosilane featuring a reactive thiocyanate group and hydrolyzable ethoxy groups.[1][2] This dual functionality allows it to act as a molecular bridge between inorganic materials and organic polymers, making it a valuable coupling agent in a variety of applications.[3]

Key Identifiers and Physicochemical Properties

A summary of the essential identifiers and physical properties of this compound is presented in the table below for quick reference.

| Property | Value |

| CAS Number | 34708-08-2[1] |

| Molecular Formula | C10H21NO3SSi[1] |

| Molecular Weight | 263.43 g/mol [1][4] |

| Appearance | Colorless to pale yellow liquid[2][4] |

| Boiling Point | 95 °C at 0.1 mmHg[3] |

| Density | 1.03 g/mL[1][4] |

| Refractive Index | 1.446[1][4] |

| Flash Point | 112 °C[1][4] |

| Water Solubility | Reacts slowly with water/moisture[1][3] |

| Synonyms | 3-Thiocyanatopropyltriethoxysilane, γ-Thiocyanatopropyltriethoxysilane, Si-264[1] |

Synthesis and Reactivity

The molecular architecture of this compound is central to its functionality. Understanding its synthesis and the distinct reactivity of its functional groups is crucial for its effective application.

Dominant Synthesis Pathway

The most prevalent commercial synthesis of this compound involves a two-step process.[5] The first step is the hydrosilylation of allyl chloride with triethoxysilane, typically catalyzed by a platinum-based catalyst, to form 3-chloropropyltriethoxysilane.[5] The subsequent step is a nucleophilic substitution reaction where the chloro group of 3-chloropropyltriethoxysilane is displaced by a thiocyanate group, commonly from potassium or sodium thiocyanate.[1][5]

Caption: Synthesis of this compound.

Reactivity Profile

The reactivity of this compound is governed by its two distinct functional moieties:

-

Triethoxysilyl Group: The ethoxy groups are susceptible to hydrolysis in the presence of water, forming reactive silanol groups (-Si-OH). These silanol groups can then condense with each other to form stable siloxane bonds (-Si-O-Si-) or react with hydroxyl groups on the surface of inorganic substrates like silica, glass, and metal oxides, leading to covalent bonding with the substrate.[2]

-

Thiocyanate Group: The thiocyanate (-SCN) functional group provides a site for interaction with organic polymers.[5] During processes like rubber vulcanization, this group can participate in reactions that form strong covalent links with the polymer matrix, particularly in unsaturated elastomers.[5] It can also serve as a precursor for other sulfur-containing functionalities.

Caption: Reactivity pathways of this compound.

Core Applications and Methodologies

The unique bifunctional nature of this compound makes it a versatile adhesion promoter and coupling agent in a range of industrial applications.

Reinforcement of Elastomers

A primary application of this silane is as a coupling agent in mineral-filled elastomers, such as natural rubber (NR) and styrene-butadiene rubber (SBR).[5] It significantly enhances the reinforcing properties of fillers like silica that contain silanol groups.[1]

Mechanism of Action:

-

The triethoxysilyl group of the silane hydrolyzes and bonds to the surface of the inorganic filler.[5]

-

The thiocyanatopropyl group then interacts and forms covalent bonds with the polymer chains during vulcanization.[5]

This dual action improves the dispersion of the filler within the rubber matrix and strengthens the interfacial adhesion, leading to enhanced mechanical properties such as tensile strength, tear strength, and abrasion resistance.[1][5] It can also reduce the viscosity of the rubber compound, improving its processability.[1][5]

Experimental Workflow: Surface Treatment of Silica Fillers

-

Preparation: Dry the silica filler at 110-120°C for 2 hours to remove adsorbed water.

-

Solution Preparation: Prepare a 1-2% (w/w) solution of this compound in an ethanol/water (95/5 v/v) mixture.

-

Treatment: Add the dried silica to the silane solution and agitate for 15-30 minutes.

-

Drying: Filter the treated silica and dry at 110-120°C for 30-60 minutes to promote the condensation reaction between the silane and the silica surface.

-

Incorporation: The surface-modified silica can then be compounded with the desired elastomer.

Caption: Workflow for surface treatment of silica fillers.

Adhesion Promotion in Coatings and Sealants

In coatings, adhesives, and sealants, this compound is used to improve adhesion to inorganic substrates.[2] The silane's ability to bond with both the substrate and the organic resin enhances the durability and longevity of the material.[2]

Complexing Agent for Noble Metals

The thiocyanate group can act as a ligand, forming coordination complexes with certain metal ions.[2] This property makes it a potential complexing agent for noble metals such as gold (Au), palladium (Pd), and platinum (Pt).[3] It has also been investigated as an adhesion promoter for gold surfaces.[3]

Safety and Handling

While some sources indicate that this compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard, others classify it as harmful if swallowed and harmful to aquatic life with long-lasting effects.[6][7][8] It is prudent to handle this chemical with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, protective gloves, and a lab coat.[6]

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere, as it is sensitive to moisture.[8][9]

-

Incompatibilities: Avoid strong oxidizing agents.[6]

-

Hazardous Decomposition Products: May include hydrogen sulfide, carbon oxides, and nitrogen oxides.[6]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for comprehensive safety information.[6][7]

Conclusion

This compound is a highly versatile organosilane with a unique combination of reactive groups. Its ability to couple inorganic fillers to organic polymers makes it an indispensable component in the rubber and composites industries for enhancing mechanical properties. Furthermore, its utility as an adhesion promoter and a complexing agent highlights its broader potential in advanced materials applications. A thorough understanding of its synthesis, reactivity, and handling is key to successfully leveraging its properties in research and development.

References

- Benchchem. (n.d.). This compound | 34708-08-2.

- ChemicalBook. (2023). 3-Thiocyanatopropyltriethoxysilane | 34708-08-2.

- CymitQuimica. (n.d.). CAS 34708-08-2: (3-Thiocyanatopropyl)triethoxysilane.

- AK Scientific, Inc. (n.d.). 3-Isocyanatopropyltriethoxysilane Safety Data Sheet.

- Santa Cruz Biotechnology, Inc. (2017, May 17). 3-Thiocyanatopropyltriethoxysilane Safety Data Sheet.

- XiXisys. (n.d.). This compound Safety Data Sheet.

- TCI Deutschland GmbH. (n.d.). This compound 34708-08-2.

- PubChem. (n.d.). Triethoxy(3-isocyanatopropyl)silane.

- CookeChem. (2022, July 8). This compound, 95%, 34708-08-2.

- Gelest, Inc. (n.d.). 3-THIOCYANATOPROPYLTRIETHOXYSILANE, 92%.

Sources

- 1. 3-Thiocyanatopropyltriethoxysilane | 34708-08-2 [chemicalbook.com]

- 2. CAS 34708-08-2: (3-Thiocyanatopropyl)triethoxysilane [cymitquimica.com]

- 3. 3-THIOCYANATOPROPYLTRIETHOXYSILANE, 92% | [gelest.com]

- 4. This compound , 95% , 34708-08-2 - CookeChem [cookechem.com]

- 5. This compound | 34708-08-2 | Benchchem [benchchem.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 34708-08-2 Name: this compound [xixisys.com]

- 8. This compound | 34708-08-2 | TCI Deutschland GmbH [tcichemicals.com]

- 9. aksci.com [aksci.com]

An In-depth Technical Guide to the Synthesis and Characterization of Triethoxy(3-thiocyanatopropyl)silane

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and characterization of Triethoxy(3-thiocyanatopropyl)silane, a versatile organosilane coupling agent. The document delves into the fundamental principles of its synthesis via nucleophilic substitution, offering detailed experimental protocols and an analysis of reaction mechanisms. Furthermore, it outlines a multi-faceted characterization workflow, employing modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to be a valuable resource for researchers and professionals engaged in materials science, surface chemistry, and the development of advanced composite materials. The dual functionality of this compound, featuring hydrolyzable ethoxy groups and a reactive thiocyanate group, allows it to serve as a molecular bridge between inorganic substrates and organic polymers, a role critical in enhancing the performance of a wide array of materials.[1][2]

Introduction: The Role of Organosilanes in Material Science

Organosilanes are a class of silicon-based compounds that act as indispensable coupling agents, adhesion promoters, and surface modifiers in a multitude of industrial applications. Their bifunctional nature, possessing both an organic-reactive group and an inorganic-reactive group, enables them to form durable chemical bonds between dissimilar materials, such as inorganic fillers and organic polymer matrices. This compound (CAS No. 34708-08-2) is a prominent member of this family, distinguished by its thiocyanate functional group.[1][3] This moiety imparts unique reactivity, making it particularly suitable for applications in rubber and elastomer composites, as well as in coatings and sealants where enhanced adhesion and durability are paramount.[3][4] The hydrolyzable triethoxysilyl group allows for covalent bonding to hydroxyl-rich inorganic surfaces, while the thiocyanate group can interact with various polymer backbones, leading to improved mechanical properties and performance of the composite material.

Synthesis of this compound: A Mechanistic Approach

The most prevalent and commercially viable method for the synthesis of this compound involves a nucleophilic substitution reaction. This process utilizes a readily available precursor, (3-chloropropyl)triethoxysilane, which is reacted with a thiocyanate salt, typically sodium or potassium thiocyanate.[1][5]

Reaction Mechanism

The core of the synthesis is a classic bimolecular nucleophilic substitution (SN2) reaction. The thiocyanate anion (SCN⁻), a potent nucleophile, attacks the electrophilic carbon atom of the chloropropyl group, which is bonded to the electronegative chlorine atom. The reaction proceeds in a single, concerted step where the formation of the new carbon-sulfur bond and the cleavage of the carbon-chlorine bond occur simultaneously. This mechanism dictates an inversion of stereochemistry at the reaction center, although in this specific case, the carbon is not a stereocenter.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. CAS 34708-08-2: (3-Thiocyanatopropyl)triethoxysilane [cymitquimica.com]

- 4. [PDF] New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications | Semantic Scholar [semanticscholar.org]

- 5. This compound | 34708-08-2 | Benchchem [benchchem.com]

"Triethoxy(3-thiocyanatopropyl)silane" chemical structure and IUPAC name

An In-Depth Technical Guide to Triethoxy(3-thiocyanatopropyl)silane: Structure, Synthesis, and Advanced Applications

Introduction

This compound (CAS No. 34708-08-2) is a bifunctional organosilane that serves as a critical molecular bridge in materials science.[1] Its unique structure, featuring hydrolyzable ethoxy groups at one end and a reactive thiocyanate group at the other, allows it to form durable covalent bonds between disparate materials, namely inorganic substrates and organic polymers.[1] While its principal application lies in enhancing the performance of composite materials, particularly in the rubber industry, its distinct chemical functionalities present compelling opportunities for researchers in advanced materials and biomedical fields.[2][3] This guide provides an in-depth exploration of its chemical identity, synthesis, mechanism of action, and potential applications, grounded in established scientific principles and experimental validation.

Chemical Identity and Molecular Structure

The foundational step in leveraging any chemical compound is a thorough understanding of its identity and structure. The nomenclature and structural features of this silane dictate its reactivity and function.

IUPAC Name: 3-triethoxysilylpropyl thiocyanate[4]

Common Synonyms:

The molecule's architecture consists of three key components:

-

Triethoxysilyl Head Group: The Si(OCH₂CH₃)₃ group is the inorganic-reactive portion. In the presence of moisture, the ethoxy groups hydrolyze to form reactive silanol (Si-OH) groups.[6]

-

Propyl Linker: A stable three-carbon alkyl chain (-CH₂CH₂CH₂) provides a flexible spacer between the two reactive ends of the molecule.[6]

-

Thiocyanate Functional Tail: The terminal thiocyanate (-SCN) group is the organic-reactive moiety. It can participate in various reactions, including vulcanization processes in rubber or serving as a reactive site for surface functionalization.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for determining its handling, storage, and application parameters.[5] The data below represents typical specifications.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₁₀H₂₁NO₃SSi | - | [2][4] |

| Molecular Weight | 263.43 | g/mol | [2][7] |

| Appearance | Colorless to pale yellow liquid | - | [5][7] |

| Boiling Point | 95 at 0.1 mmHg | °C | [1][2] |

| Density | ~1.03 at 25°C | g/cm³ | [1][7] |

| Refractive Index | ~1.446 at 25°C | - | [1][7] |

| Flash Point | 112 | °C | [1][7] |

| Water Solubility | Reacts slowly with water | - | [2] |

Synthesis and Mechanism of Action

Synthesis Pathway

The most prevalent commercial synthesis route involves a straightforward nucleophilic substitution reaction.[6] This process is efficient and relies on readily available precursors. The key steps are:

-

Precursor: The reaction starts with 3-chloropropyltriethoxysilane.

-

Nucleophilic Substitution: This precursor is reacted with a thiocyanate salt, such as sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN).[2][6] The thiocyanate ion (SCN⁻) acts as the nucleophile, displacing the chloride ion (Cl⁻).

-

Product Formation: The reaction yields this compound and a salt byproduct (e.g., NaCl or KCl).[1]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system where progress can be monitored to ensure completion.

-

Vessel Preparation: Equip a round-bottom flask with a reflux condenser, magnetic stirrer, and nitrogen inlet. Ensure all glassware is oven-dried to prevent premature hydrolysis of the silane.

-

Reagent Charging: In the reaction vessel, dissolve a stoichiometric equivalent of sodium thiocyanate in anhydrous ethanol.

-

Addition of Precursor: Add (3-Chloropropyl)triethoxysilane to the solution dropwise while stirring.[1]

-

Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere and maintain it with continuous stirring.[1]

-

Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them via Gas Chromatography (GC) to track the consumption of the 3-chloropropyltriethoxysilane starting material.[1] The disappearance of the starting material peak indicates reaction completion.

-

Workup and Purification: Once complete, cool the mixture to room temperature. The sodium chloride byproduct, which is insoluble in ethanol, will have precipitated.[1] Remove the salt by filtration.

-

Solvent Removal: Remove the ethanol solvent from the filtrate using a rotary evaporator to yield the crude product. Further purification can be achieved by vacuum distillation if necessary.

Mechanism of Action as a Coupling Agent

The efficacy of this silane lies in its ability to function as a molecular bridge, a process that occurs in two distinct stages.

-

Reaction with Inorganic Surfaces: The triethoxy groups react with water (hydrolysis) to form three silanol (Si-OH) groups and ethanol as a byproduct. These highly reactive silanols then condense with hydroxyl groups present on the surface of inorganic materials (like silica, glass, or metal oxides), forming stable, covalent Si-O-Substrate bonds.[6]

-

Interaction with Organic Polymers: The thiocyanate-terminated propyl chain orients away from the inorganic surface. This organic-functional tail can then chemically interact with the polymer matrix during curing or vulcanization, forming a durable link that enhances adhesion and improves the mechanical properties of the final composite material.[1][2]

Caption: Mechanism of this compound as a coupling agent.

Applications in Research and Development

While its primary role is in industrial composites, the unique thiocyanate functionality opens avenues for specialized R&D applications.

Interfacial Modifier in Advanced Composites

In rubber manufacturing, this silane is used with white fillers like silica that contain silanol groups.[2] It improves the reinforcing properties of these fillers, leading to vulcanizates with enhanced tensile strength, tear resistance, and abrasion resistance while reducing viscosity for better processability.[2]

Functionalization of Biomedical and Noble Metal Surfaces

For drug development professionals and researchers, the thiocyanate group offers intriguing possibilities:

-

Antimicrobial Surfaces: Surfaces functionalized with thiocyanate may exhibit antimicrobial properties. The proposed mechanism involves the disruption of essential thiol-containing proteins and enzymes in microbes, leading to the inhibition of growth or cell death.[1][3] This could be applied to medical devices or biomaterials to reduce biofilm formation.

-

Adhesion Promoter for Gold: The sulfur atom in the thiocyanate group has a high affinity for noble metals. This property makes it a potential adhesion promoter for bonding polymers to gold surfaces, which is highly relevant in the fabrication of biosensors and specialized electronics.[8]

-

Complexing Agent: The thiocyanate group can act as a ligand, forming coordination complexes with metal ions such as silver (Ag), gold (Au), palladium (Pd), and platinum (Pt).[3][8] This allows for the functionalization of surfaces to selectively capture or detect these metals.

Experimental Protocol: Antimicrobial Surface Testing (Zone of Inhibition)

This protocol provides a framework for evaluating the antimicrobial efficacy of a surface treated with this compound.

-

Surface Preparation: Treat a substrate (e.g., glass slides) with a dilute solution of this compound in ethanol. Allow it to react, then cure according to standard procedures to ensure covalent bonding. Use untreated slides as a negative control.

-

Bacterial Culture: Prepare a lawn of a test bacterium (e.g., E. coli or S. aureus) on an agar plate.

-

Zone of Inhibition Assay: Place the treated and untreated substrate samples firmly onto the surface of the agar.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Analysis: Measure the diameter of the clear zone (zone of inhibition) around each sample. A larger clear zone indicates greater antimicrobial activity, demonstrating the efficacy of the functionalized surface.[1]

Analytical Characterization

To ensure the identity and purity of the synthesized or procured compound, standard analytical techniques are employed.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The most telling feature is a strong, sharp absorption band around 2150 cm⁻¹, which is characteristic of the C≡N stretch in the thiocyanate group.[1] Additional bands for C-H stretching (~2975 cm⁻¹) will also be present.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the protons of the ethoxy groups (a triplet and a quartet), as well as signals for the three distinct methylene groups of the propyl chain.

-

¹³C NMR: Will display unique resonances for the carbons in the ethoxy groups, the propyl chain, and the thiocyanate group, confirming the complete carbon backbone.[1]

-

Safety and Handling

As with all reactive silanes, proper handling is paramount.

-

Hazards: The compound is harmful if swallowed.[5] It reacts with water/moisture, so it should be handled in a dry environment.[2]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, protective gloves, and a lab coat.[9][10] Handle in a well-ventilated area or under a chemical fume hood.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere like nitrogen.[5][11]

-

Spills: Absorb spills with dry, inert material such as sand or soda ash and place in a covered container for disposal. Do not use water for cleanup.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Thiocyanatopropyltriethoxysilane | 34708-08-2 [chemicalbook.com]

- 3. CAS 34708-08-2: (3-Thiocyanatopropyl)triethoxysilane [cymitquimica.com]

- 4. 3-(Triethoxysilyl)propyl thiocyanate | C10H21NO3SSi | CID 118718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 34708-08-2 | TCI Deutschland GmbH [tcichemicals.com]

- 6. This compound | 34708-08-2 | Benchchem [benchchem.com]

- 7. innospk.com [innospk.com]

- 8. 3-THIOCYANATOPROPYLTRIETHOXYSILANE, 92% | [gelest.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 34708-08-2 Name: this compound [xixisys.com]

- 12. nj.gov [nj.gov]

"Triethoxy(3-thiocyanatopropyl)silane" mechanism of action as a coupling agent

An In-depth Technical Guide: The Mechanism of Action of Triethoxy(3-thiocyanatopropyl)silane as a Coupling Agent

Introduction: Bridging the Inorganic-Organic Divide

In the realm of advanced materials, the interface between inorganic fillers and organic polymer matrices represents a critical frontier. While fillers like silica are essential for reinforcing polymers, their inherent chemical dissimilarity often leads to poor adhesion, weak points, and suboptimal performance. This compound, hereafter referred to as TESPT, emerges as a pivotal solution to this challenge. TESPT is a bifunctional organosilane, a class of molecules engineered to act as molecular bridges, creating a robust and durable link between these disparate materials.[1][2][3]

With the chemical structure Y-R-Si-X₃, where 'Y' is an organofunctional group (the thiocyanate group), 'R' is an alkyl linker (the propyl group), and 'X' is a hydrolyzable group (the ethoxy groups), TESPT is uniquely equipped for this role.[4] Its application is particularly prominent in the rubber and tire industry, where it is instrumental in enhancing the performance of silica-filled rubber compounds, leading to improved mechanical strength, durability, and energy efficiency.[5][6][7] This guide elucidates the core mechanism by which TESPT achieves this remarkable coupling effect, detailing the sequence of chemical reactions that transform a simple physical mixture into a covalently bonded, high-performance composite.

The Dual-Action Mechanism: A Step-by-Step Elucidation

The efficacy of TESPT as a coupling agent stems from its ability to sequentially react with both the inorganic filler and the organic polymer matrix. This process can be conceptually divided into two primary stages.

Stage 1: The Silanization of the Inorganic Surface

The first stage involves the reaction of the triethoxysilyl end of the TESPT molecule with the surface of the inorganic filler, a process broadly known as silanization. This occurs through a well-defined hydrolysis and condensation sequence.

-

Hydrolysis: The process begins with the hydrolysis of the ethoxy groups (Si-OCH₂CH₃) attached to the silicon atom. In the presence of water, which is typically adsorbed on the hydrophilic surface of fillers like silica, these groups react to form reactive silanol groups (Si-OH) and ethanol as a byproduct.[8][9][10] The availability of water at the interface is a critical parameter governing the rate and extent of this initial reaction.[11][12]

-

Reaction: R-Si(OCH₂CH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃CH₂OH

-

-

Condensation: The newly formed silanol groups on the TESPT molecule are now primed to react with the hydroxyl groups present on the surface of the inorganic filler (e.g., Si-OH on a silica particle). This condensation reaction forms a strong, stable, and covalent siloxane bond (Si-O-Si), effectively grafting the TESPT molecule onto the filler surface.[2][8][10][13]

-

Reaction: [Filler]-OH + (HO)₃Si-R → [Filler]-O-Si(OH)₂-R + H₂O

-

-

Self-Condensation (Oligomerization): Concurrently, the silanol groups of adjacent hydrolyzed TESPT molecules can condense with each other. This self-condensation forms a cross-linked polysiloxane network that lays over the filler surface, further strengthening the interfacial layer.[8][10]

This multi-step process transforms the filler's surface chemistry, replacing hydrophilic hydroxyl groups with a covalently bonded layer of organofunctional silane.

Caption: Stage 1: Hydrolysis and condensation of TESPT on an inorganic filler surface.

Stage 2: Coupling to the Organic Polymer Matrix

With the TESPT molecule firmly anchored to the filler, its organofunctional thiocyanate group (-SCN) is oriented away from the surface, ready to interact with the polymer matrix during the compounding and vulcanization stages.

The thiocyanate group is essentially a "masked" or "blocked" mercapto (thiol) group.[14] During the high-temperature conditions of rubber processing (typically 135°C - 155°C), this group becomes reactive.[15][16] The sulfur atom of the thiocyanate functionality can react with the unsaturated double bonds present in the polymer chains of elastomers like natural rubber (NR) or styrene-butadiene rubber (SBR).[17] This reaction forms a covalent sulfur-carbon bond, thus completing the chemical bridge between the filler and the polymer.[1][9][18]

This final link is the key to the reinforcing power of the coupling agent. It ensures that stress applied to the polymer matrix is efficiently transferred to the high-modulus filler particles, dramatically improving the composite's overall mechanical properties.[6][19]

Caption: The complete molecular bridge formed by TESPT between filler and polymer.

Factors Influencing the Coupling Mechanism

The efficiency of the TESPT coupling mechanism is not absolute and is influenced by several key processing and formulation parameters:

| Parameter | Influence on Mechanism | Typical Conditions |

| Water Availability | Essential for the initial hydrolysis of ethoxy groups. Insufficient water can lead to incomplete reaction, while excess water can cause premature self-condensation in solution.[11][12] | Water is often present as adsorbed moisture on the silica surface (0.5-5 wt%).[8][11] |

| Temperature | High temperatures are required to drive the condensation reaction with the filler and, critically, to activate the thiocyanate group for reaction with the polymer.[12][15][16] | Mixing temperatures are typically in the range of 135°C to 155°C to ensure silanization.[15] |

| pH | The rates of both hydrolysis and condensation are pH-dependent. The reaction can be catalyzed by both acids and bases.[10] | Most rubber compounding is done under neutral to slightly basic conditions. |

| Mixing Conditions | Proper mixing is crucial to ensure uniform dispersion of the TESPT and intimate contact with the filler surface, which is necessary for an efficient reaction.[20] | High-shear internal mixers are used to achieve good dispersion. |

| Filler Characteristics | The density of hydroxyl groups on the filler surface directly impacts the number of potential bonding sites for the silane.[10][21] | Precipitated silica is commonly used due to its high surface area and density of silanol groups. |

Experimental Validation of the Mechanism

The proposed mechanism is supported by a wealth of data from various analytical techniques used to probe the filler-polymer interface:

-

Spectroscopic Methods:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Detects the disappearance of surface silanol groups on silica and the formation of Si-O-Si bonds, providing direct evidence of the condensation reaction.[8][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to study the chemical environment of the silicon atoms, confirming their covalent attachment to the filler surface.[15]

-

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique confirms the presence of silicon and sulfur from the silane on the filler surface after treatment.[22]

-

-

Thermal and Mechanical Analysis:

-

Pyrolysis-Gas Chromatography (Py-GC): This method can differentiate between silane that is merely physically adsorbed and that which is chemically bonded to the filler surface.[23]

-

Dynamic Mechanical Analysis (DMA): A significant reduction in the Payne effect (the strain-dependent storage modulus) is a hallmark of improved filler dispersion and strong filler-polymer interaction, which is a direct consequence of effective silane coupling.[24]

-

Mechanical Property Testing: Dramatic improvements in tensile strength, tear strength, abrasion resistance, and modulus in TESPT-containing composites provide macroscopic proof of the molecular-level bridging.[5][19][25]

-

Conclusion: From Molecular Architecture to Macroscopic Performance

The mechanism of action of this compound is a sophisticated, two-stage process that fundamentally re-engineers the interface between inorganic fillers and organic polymers. Through a sequence of hydrolysis and condensation reactions, TESPT first covalently bonds to the filler surface. Subsequently, during high-temperature processing, its thiocyanate group reacts to form a covalent link with the polymer matrix.

This creation of a continuous chemical bridge allows for efficient stress transfer, leading to:

-

Enhanced Filler Dispersion: By modifying the polar silica surface to be more compatible with the non-polar rubber, TESPT reduces filler-filler agglomeration.[24][26]

-

Improved Mechanical Properties: The strong interfacial bond significantly increases the composite's tensile and tear strength, modulus, and abrasion resistance.[5][6][25][27]

-

Optimized Dynamic Performance: In applications like tires, the improved filler-polymer interaction reduces internal friction (hysteresis), leading to lower rolling resistance and better fuel economy.[26]

-

Better Processability: TESPT can reduce the viscosity of the uncured rubber compound, making it easier to process.[26][28]

By understanding and controlling this elegant molecular mechanism, researchers and engineers can unlock the full potential of composite materials, designing next-generation products with superior strength, durability, and performance.

References

- Dakenchem. (n.d.). Synthetic Methodologies for Triethoxy 3 Thiocyanatopropyl Silane and Related Precursors.

- Vilmin, F., et al. (2014). Reactivity of Bis[3-(triethoxysilyl)propyl] Tetrasulfide (TESPT) Silane Coupling Agent over Hydrated Silica: Operando IR Spectroscopy and Chemometrics Study.

- Vilmin, F., et al. (2014). Reactivity of Bis[3-(triethoxysilyl)propyl] Tetrasulfide (TESPT) Silane Coupling Agent over Hydrated Silica: Operando IR Spectroscopy and Chemometrics Study. The Journal of Physical Chemistry C.

- Scientific.Net. (2014).

- Semantic Scholar. (2009). Effect of bis(3‐triethoxysilyl)

- ASEAN Journal on Science and Technology for Development. (n.d.).

- ResearchGate. (2020).

- ResearchGate. (n.d.).

- ResearchGate. (2024). Mechanism for the formation of sulfur crosslinks between NR chains by TESPT.

- University of Twente Research Information. (2014).

- ResearchGate. (2014). Reactivity of Bis[3-(triethoxysilyl)propyl] Tetrasulfide (TESPT) Silane Coupling Agent over Hydrated Silica: Operando IR Spectroscopy and Chemometrics Study | Request PDF.

- ResearchGate. (2023). Silane Coupling Agents in Polymer-based Reinforced Composites: A Review | Request PDF.

- ChemicalBook. (n.d.).

- Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Application of silane coupling agent in silicone rubber.

- ResearchGate. (2020). Effects of mixing conditions - Reaction of TESPT silane coupling agent during mixing with silica filler and tire rubber | Request PDF.

- Polykem. (2024). The characteristics and application of rubber silane coupling agent: Polykem power rubber products to upgrade.

- Qingdao Hengda New Material Technology Co., Ltd. (n.d.). Sulfur silane, Sulfur silane coupling agents.

- ResearchGate. (2020). Effect of nano-silica surface-capped by bis[3-(triethoxysilyl)propyl] tetrasulfide on the mechanical properties of styrene-butadiene rubber / butadiene rubber nanocomposites.

- Exactitude Consultancy. (2024). Silane Coupling Agents for Rubber Market Outlook 2026-2032.

- ResearchGate. (2022). Moisture effects on TESPD-silica/CB/SBR compounds.

- ResearchGate. (n.d.).

- Tangshan Sunfar New Materials Co., Ltd. (n.d.). The mechanism of action of silane coupling agent.

- ResearchGate. (2022). Effect of the temperature on surface modification of silica and properties of modified silica filled rubber composites | Request PDF.

- ResearchGate. (2021). Surface modification of oxidized carbon fibers by grafting bis(triethoxysilylpropyl) tetrasulfide (TESPT) and rubber sizing agent : Application to short carbon fibers/SBR composites | Request PDF.

- ResearchGate. (2011). Influence of TESPT content on crosslink types and rheological Behaviors of natural rubber compounds reinforced with silica.

- NIH National Center for Biotechnology Information. (2022). The Effect of Different Dosages of TESPT on Metal Friction and Metal Wear in the Mixing Process.

- Gelest, Inc. (n.d.). Silane Coupling Agents.

- Open Science Index. (n.d.).

- Silico. (n.d.). Silane Coupling Agents.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Silane Coupling Agents: Enhancing Adhesion and Durability.

- PrepChem.com. (n.d.). Synthesis of triethoxy silane.

- TCI AMERICA. (n.d.).

- BenchChem. (2025).

- Shin-Etsu Silicone. (n.d.). Silane Coupling Agents.

- CymitQuimica. (n.d.).

- SiSiB SILICONES. (n.d.). Sulfur Silanes as coupling agent and cross-linking agent.

- ECOPOWER. (n.d.). Sulfur Silane Coupling Agent Crosile for Rubber Type and Filler Modified.

- ResearchGate. (2003). Characterization of surface interaction of inorganic fillers with silane coupling agents.

- Korea Science. (n.d.). Effect of TESPT Silane Coupling Agent on Mechanical Properties of Precipitated Silica Filled NBR Compound for Oil Seal.

- ScienceDirect. (n.d.). Synthesis and modification of polymers by thiol-phenylsulfone substitution reaction.

- ResearchGate. (2023). Effects of Time and Temperature on the Reaction of Tespt Silane Coupling Agent During Mixing with Silica Filler and Tire Rubber | Request PDF.

- ResearchGate. (2022).

- MDPI. (2023). Synthesis, X-ray Structures and Hirshfeld Analysis of Two Novel Thiocyanate-Bridged Ag(I)

- Royal Society of Chemistry. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 4. sunfar-silicone.com [sunfar-silicone.com]

- 5. ajstd.ubd.edu.bn [ajstd.ubd.edu.bn]

- 6. polykem-intl.com [polykem-intl.com]

- 7. Silane Coupling Agents for Rubber Market Outlook 2026-2032 [intelmarketresearch.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. thenanoholdings.com [thenanoholdings.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Sulfur Silanes as coupling agent and cross-linking agent [sinosil.com]

- 14. CAS 34708-08-2: (3-Thiocyanatopropyl)triethoxysilane [cymitquimica.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Sulfur silane, Sulfur silane coupling agents - Qingdao Hengda New Material Technology Co., Ltd. [hengdasilane.com]

- 19. Effect of bis(3‐triethoxysilylpropyl) tetrasulfide on the crosslink structure, interfacial adhesion, and mechanical properties of natural rubber/cotton fiber composites | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. publications.waset.org [publications.waset.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. The Effect of Different Dosages of TESPT on Metal Friction and Metal Wear in the Mixing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. China Manufacturer Sulfur Silane Coupling Agent Crosile For Rubber Type And Filler Modified | ECOPOWER [ecopowerchem.com]

- 28. 3-Thiocyanatopropyltriethoxysilane | 34708-08-2 [chemicalbook.com]

"Triethoxy(3-thiocyanatopropyl)silane" CAS number 34708-08-2 research

An In-Depth Technical Guide to Triethoxy(3-thiocyanatopropyl)silane (CAS 34708-08-2)

Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for rigorous, peer-reviewed scientific investigation and validation. All laboratory work should be conducted in accordance with established safety protocols.

Executive Summary

This compound is a bifunctional organosilane compound of significant interest in materials science and advanced chemical synthesis.[1][2] Characterized by a hydrolyzable triethoxysilyl group at one end and a reactive thiocyanate group at the other, it serves as a molecular bridge, forming durable covalent bonds between inorganic substrates and organic polymers.[1][3] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis methodologies, mechanism of action, and key applications. Detailed experimental protocols for its synthesis and characterization are presented, alongside critical safety and handling information, to support researchers, scientists, and professionals in leveraging this versatile compound for innovative applications.

Compound Identification and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application.

Synonyms: 3-(Triethoxysilyl)propyl thiocyanate, γ-Thiocyanatopropyltriethoxysilane, Si-264.[1][2][4]

Chemical Identifiers:

-

InChI Key: HKMVWLQFAYGKSI-UHFFFAOYSA-N[4]

Physicochemical Data:

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Units | Reference(s) |

| Appearance | Colorless to straw/yellowish liquid | - | [1][4][7][8] |

| Boiling Point | 95 / 0.1 | °C / mmHg | [1][7][8] |

| Density | 1.03 | g/cm³ at 25°C | [1][7][8] |

| Refractive Index | 1.446 | at 25°C | [1][8] |

| Flash Point | 112 - 138 | °C | [1][8][9] |

| Water Solubility | Reacts slowly (hydrolyzes) | - | [1][9] |

Synthesis and Mechanism of Action

Chemical Synthesis Pathway

The predominant commercial synthesis of this compound is a two-step process. The first step involves creating the precursor, 3-chloropropyltriethoxysilane, via the hydrosilylation of allyl chloride with triethoxysilane, often using a platinum-based catalyst.[3] The second, and final, step is a nucleophilic substitution reaction where the chloro group of the precursor is displaced by a thiocyanate salt, typically potassium or sodium thiocyanate.[2][3]

Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for silane functionalization.[1][3]

-

Reaction Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert nitrogen atmosphere.

-

Reagents: Charge the flask with 3-chloropropyltriethoxysilane and a suitable solvent (e.g., ethanol or acetonitrile). In a separate vessel, dissolve a stoichiometric equivalent of potassium thiocyanate (KSCN) in the same solvent.

-

Reaction: Gently heat the flask containing the chlorosilane to reflux. Add the KSCN solution dropwise from the dropping funnel over 1-2 hours.

-

Reflux: Maintain the reaction at reflux for 8-12 hours, monitoring its progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the precipitated potassium chloride (KCl) byproduct.

-

Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to yield the final this compound as a clear, pale-yellow liquid.

Mechanism of Action: The Molecular Bridge

This compound's efficacy as a coupling agent stems from its dual reactivity.[1][3] The process occurs in two distinct stages at the interface between inorganic and organic materials.

-

Hydrolysis & Condensation: In the presence of water (even atmospheric moisture), the ethoxy groups (-OC₂H₅) on the silicon atom hydrolyze to form highly reactive silanol groups (-Si-OH), releasing ethanol as a byproduct.[1][3][10] These silanol groups can then condense with hydroxyl groups present on the surface of inorganic materials (e.g., silica, glass, metal oxides), forming stable, covalent siloxane bonds (Si-O-Substrate).[3] This reaction anchors the silane molecule to the inorganic surface.

-

Organic Matrix Interaction: The organofunctional propyl-thiocyanate chain extends away from the inorganic surface.[1] During the polymer curing or vulcanization process, the sulfur-containing thiocyanate group interacts and forms covalent links with the organic polymer matrix, completing the molecular bridge.[3] This robust interfacial layer allows for efficient stress transfer between the rigid inorganic filler and the flexible polymer, dramatically improving the composite's mechanical properties.[3]

Applications in Research and Industry

The unique bifunctional nature of this silane makes it a valuable component in several fields.

Primary Application: Rubber and Tire Industry

This compound is extensively used as a coupling agent, particularly in "green tire" technology, which utilizes silica as a reinforcing filler instead of traditional carbon black.[3][11][12]

-

Performance Enhancement: It chemically bonds the polar silica filler to the non-polar rubber matrix (e.g., Natural Rubber, Styrene-Butadiene Rubber).[3][13] This coupling significantly improves key physical properties, including tensile strength, tear strength, and abrasion resistance.[7][8][14][15]

-

Improved Processability: By modifying the filler surface, the silane enhances its dispersion within the rubber matrix, preventing agglomeration.[3] This leads to a reduction in the compound's viscosity, making processing steps like mixing and extrusion more efficient.[7][14][15]

Advanced Materials and Surface Modification

Beyond rubber, this compound finds use in other material applications:

-

Adhesion Promotion: It is used in coatings, adhesives, and sealants to improve the bond between the formulation and inorganic substrates.[3][4][16]

-

Metal Complexation: The thiocyanate group can act as a complexing agent for precious metals like gold (Au), silver (Ag), palladium (Pd), and platinum (Pt), making it a potential adhesion promoter for these metals on various surfaces.[4][9]

Potential Biomedical Applications

While not its primary role, the chemistry of this silane suggests potential in the biomedical field.

-

Antimicrobial Surfaces: The thiocyanate functional group is known to exhibit antimicrobial properties.[1][4] When grafted onto the surface of biomaterials or medical devices, this silane could impart antimicrobial characteristics, reducing the risk of device-associated infections.[1] Further research into the biocompatibility and cytotoxicity of such functionalized surfaces is an active area of investigation.[1]

Analytical Characterization Workflow

Confirming the identity and purity of this compound is critical. A standard workflow involves spectroscopic analysis.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy [1]

-

Objective: To identify the key functional groups present in the molecule.

-

Methodology:

-

Sample Preparation: The analysis can be performed on the neat liquid sample using an Attenuated Total Reflectance (ATR) accessory. A small drop of the silane is placed directly onto the ATR crystal.

-

Acquisition: Record the spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

-

Expected Characteristic Bands:

-

~2150 cm⁻¹: Strong, sharp absorption band characteristic of the C≡N stretch in the thiocyanate group.[1]

-

~2975, 2885 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1100-1000 cm⁻¹: Strong Si-O-C stretching vibrations.

-

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

-

Objective: To elucidate the detailed molecular structure.

-

Methodology:

-

Sample Preparation: Dissolve a small amount of the silane in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

-

Expected Resonances:

-

¹H NMR: Signals corresponding to the ethoxy groups (triplet and quartet), and three distinct methylene (-CH₂-) signals for the propyl chain.

-

¹³C NMR: Resonances for the carbons of the ethoxy groups, the propyl chain, and the thiocyanate group (-SCN).

-

Safety, Handling, and Storage

Proper handling of this compound is imperative to ensure laboratory safety.

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[16][17]

-

Skin Irritation (Category 2): Causes skin irritation.[7][18]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[7][18]

-

Aquatic Hazard, Long-Term (Category 3): Harmful to aquatic life with long-lasting effects.[7][17]

Safe Handling and Personal Protective Equipment (PPE):

-

Handle in a well-ventilated area or under a chemical fume hood.[18]

-

Avoid breathing vapors or mist.[18]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[18][19]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[17][18]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

The compound is moisture-sensitive; storage under an inert gas (e.g., nitrogen or argon) is recommended to prevent hydrolysis.

-

Keep away from incompatible materials such as strong oxidizing agents and water.

First-Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[17]

-

In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[19]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.[7]

-

If Inhaled: Move person into fresh air. If breathing is difficult, give oxygen.[19]

Conclusion

This compound (CAS No. 34708-08-2) is a highly versatile organofunctional silane with well-established applications in materials science, particularly as a coupling agent in the rubber and composites industries.[1][5] Its unique ability to bridge inorganic fillers and organic polymers provides significant enhancements to the mechanical and processing properties of materials. While its primary role is not in drug development, its thiocyanate functionality presents an intriguing opportunity for the development of antimicrobial surfaces on biomaterials and medical devices, warranting further investigation.[1][4] A thorough understanding of its synthesis, mechanism, and safe handling procedures, as outlined in this guide, is crucial for unlocking its full potential in both current and future applications.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Thiocyanatopropyltriethoxysilane | 34708-08-2 [chemicalbook.com]

- 3. This compound | 34708-08-2 | Benchchem [benchchem.com]

- 4. CAS 34708-08-2: (3-Thiocyanatopropyl)triethoxysilane [cymitquimica.com]

- 5. calpaclab.com [calpaclab.com]

- 6. PubChemLite - this compound (C10H21NO3SSi) [pubchemlite.lcsb.uni.lu]

- 7. 34708-08-2 | CAS DataBase [m.chemicalbook.com]

- 8. Silanes | Silane Coupling Agent | Thiocyanato Silanes | 3-Thiocyanatopropyltriethoxysilane | CAS 34708-08-2 [powerchemical.net]

- 9. 3-THIOCYANATOPROPYLTRIETHOXYSILANE, 92% | [gelest.com]

- 10. benchchem.com [benchchem.com]

- 11. evonik.com [evonik.com]

- 12. Rubber & Tyre Professional supplier of organic silane coupling Lanya Chem ,Lanya Chemical Europe GmbH. [lanyasilane.de]

- 13. Wholesale Price this compound,this compound Manufacturer [ecopowerchem.com]

- 14. nbinno.com [nbinno.com]

- 15. sisib.com [sisib.com]

- 16. 3-(Triethoxysilyl)propyl thiocyanate | C10H21NO3SSi | CID 118718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 34708-08-2 Name: this compound [xixisys.com]

- 18. aaronchem.com [aaronchem.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

The Genesis of a Molecular Bridge: A Technical History of Sulfur-Functional Silanes

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of material science, the ability to interface dissimilar materials at the molecular level is paramount to innovation. Among the chemical architects of these interfaces, sulfur-functional silanes stand out as a class of molecules that have revolutionized industries, most notably the rubber and tire sector. This technical guide delves into the historical development of these remarkable coupling agents, tracing their evolution from foundational concepts to the sophisticated molecules enabling today's high-performance materials. We will explore the scientific drivers, the key synthetic innovations, and the analytical techniques that have underpinned their journey, providing a comprehensive resource for professionals in the field.

The Dawn of Silane Coupling Agents: A Foundation for Interfacial Engineering (1940s-1960s)

The story of sulfur-functional silanes begins with the broader development of organofunctional silanes in the 1940s.[1] The initial impetus for this research was the need to improve the durability of fiberglass-reinforced composites, which were found to lose significant strength when exposed to moisture.[2] Researchers discovered that the hydrophilic nature of glass fibers led to debonding from the organic resin matrix.[2] This challenge spurred the investigation of "hybrid" organosilicon compounds that could act as a "binder" or coupling agent between the inorganic filler and the organic polymer.[2]

Pioneering work, notably by companies like Union Carbide Corporation, led to the first generation of silane coupling agents.[2][3] These early silanes were bifunctional molecules, typically with the general structure R-Si(OR')₃. One functional group (the organofunctional group, R) was designed to be reactive with the organic polymer, while the other (the hydrolyzable alkoxysilane group, Si(OR')₃) could react with the inorganic surface.[4]

The fundamental chemistry of this coupling mechanism, which remains central to the function of all organofunctional silanes, involves a two-step process:

-

Hydrolysis: The alkoxide groups (OR') on the silicon atom react with water to form reactive silanol groups (Si-OH).[4]

-

Condensation: These silanol groups can then condense with hydroxyl groups on the surface of inorganic materials (like silica) to form stable covalent Si-O-inorganic bonds. They can also self-condense to form a durable polysiloxane network at the interface.

This foundational work laid the crucial groundwork for the development of more specialized silanes, including those with sulfur-containing functional groups.

The Rise of Sulfur-Functional Silanes: A Perfect Match for the Rubber Industry (1970s)

While early silane coupling agents found applications in various composites, the 1970s marked a pivotal turning point with the targeted development of sulfur-functional silanes for the rubber industry.[5] The use of silica as a reinforcing filler in rubber compounds offered potential advantages over traditional carbon black, such as reduced heat build-up and improved tear strength.[6] However, the polar, hydrophilic surface of silica made it inherently incompatible with the non-polar, hydrophobic rubber matrix, leading to poor dispersion and weak reinforcement.[7]

To overcome this, a new type of bifunctional silane was needed – one that could not only bond to the silica surface but also actively participate in the sulfur vulcanization process of the rubber. This led to the development of sulfur-functional silanes, which possess a sulfur-containing moiety in their organofunctional group.[6][8]

A landmark innovation of this era was the development of bis(3-triethoxysilylpropyl)tetrasulfide (TESPT), commercially known as Si 69®, by researchers at Degussa (now Evonik Industries).[9][10][11] This molecule became the industry standard and played a crucial role in enabling the widespread adoption of silica-filled rubber compounds.[10][12]

The unique advantage of sulfur-functional silanes like TESPT is their ability to form a chemical bridge between the silica filler and the polymer network during vulcanization.[13] The polysulfide group in the silane can break down at vulcanization temperatures and form sulfur crosslinks with the polymer chains, effectively coupling the filler to the rubber matrix.[6][13]

Key Developments of the Era:

-

1971: The launch of Si 69® (TESPT), which became a benchmark product for sulfur-cured rubber compounds.[11][14]

-

1974: A U.S. Patent (3,842,111) was granted for sulfur-containing organosilicon compounds, highlighting the growing commercial interest in this technology.[15]

The "Green Tire" Revolution and the Ascendancy of Sulfur Silanes (1990s)

The 1990s witnessed a surge in the importance of sulfur-functional silanes, largely driven by the automotive industry's demand for more fuel-efficient vehicles.[5] This led to the development of the "Green Tire," which utilizes a silica/silane system in the tread to reduce rolling resistance, thereby improving fuel economy without compromising wet grip and safety.[9][10][11]

The success of the Green Tire was fundamentally enabled by the unique properties of sulfur-functional silanes like TESPT.[9][10] By chemically bonding the silica filler to the rubber matrix, these silanes enhance the reinforcement of the rubber, leading to a lower hysteresis (energy loss) and consequently, lower rolling resistance.[6][11]

The underlying science hinges on the "magic triangle" of tire performance: rolling resistance, wet traction, and abrasion resistance.[11] The silica/silane system provided a way to decouple the trade-off between rolling resistance and wet grip, a significant breakthrough in tire technology.[11]

During this period, extensive research focused on optimizing the processing of silica-filled rubber compounds containing sulfur silanes. Key considerations included mixing temperatures and procedures to ensure efficient "silanization" – the reaction between the silane and the silica surface.[5]

Evolution and Innovation: The Next Generation of Sulfur-Functional Silanes (2000s-Present)

While TESPT proved to be a revolutionary product, its use also presented certain challenges. A notable issue is the release of volatile organic compounds (VOCs), specifically ethanol, during the hydrolysis of the ethoxy groups on the silicon atom.[16] This environmental and health concern, coupled with the desire for improved processing and performance, has driven the development of new generations of sulfur-functional silanes.

Key areas of modern innovation include:

-

Low-VOC and VOC-Free Silanes: To address the issue of ethanol emissions, researchers have developed silanes with different alkoxy groups that release less volatile or non-toxic alcohols.[16] Another approach has been the creation of "blocked" mercaptosilanes, where the reactive mercapto group is temporarily protected to prevent premature reactions during mixing and processing, and is "unblocked" at vulcanization temperatures.

-

Higher Efficiency Silanes: The development of silanes with different sulfur chain lengths (e.g., disulfides instead of tetrasulfides) and functional groups has allowed for more precise control over the vulcanization chemistry and the final properties of the rubber compound.

-

Improved Processing: Innovations in silane design have led to products that are easier to handle and disperse in the rubber matrix, simplifying the manufacturing process. For instance, the development of pre-dispersed silane/silica blends.

-

Novel Synthesis Routes: Efforts have been made to develop more efficient and environmentally friendly synthesis methods for sulfur-functional silanes, including chlorine-free reaction pathways.[17]

The Role of Mercaptosilanes

A significant subclass of sulfur-functional silanes is the mercaptosilanes, which contain a mercapto (-SH) group.[18] These compounds are highly reactive and can directly participate in the sulfur vulcanization process, often acting as accelerators.[19][20] The dual functionality of mercaptosilanes, with the mercapto group reacting with the polymer and the silane moiety bonding to the filler, makes them highly effective coupling agents.[18][20] Modern research continues to explore novel mercaptosilane systems to further enhance the properties of rubber composites and other materials.[21][22]

Synthesis and Characterization: The Chemist's Toolkit

The synthesis of sulfur-functional silanes has evolved significantly over the decades. A cornerstone of organosilane synthesis is the hydrosilylation reaction, a process that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond (e.g., a carbon-carbon double bond).[23][24] This method, pioneered in the mid-20th century, allows for the formation of the crucial silicon-carbon bond that links the silicon atom to the organofunctional group.[23]

Representative Synthesis Protocol: Preparation of a Generic Sulfur-Functional Silane

The following is a generalized, illustrative protocol for the synthesis of a sulfur-functional silane via the reaction of a haloalkylalkoxysilane with a sulfurizing agent. This protocol is for educational purposes and should be adapted and optimized based on the specific target molecule and safety considerations.

Objective: To synthesize a bis(alkoxysilylalkyl) polysulfide.

Materials:

-

3-chloropropyltriethoxysilane

-

Sodium polysulfide solution (Na₂Sₓ)

-

Ethanol (as solvent)

-

Phase transfer catalyst (e.g., tetrabutylammonium bromide), optional

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for inert gas.

-

Charging the Reactor: Under a blanket of inert gas, charge the flask with the sodium polysulfide solution in ethanol.

-

Initiating the Reaction: Begin stirring and gently heat the solution to a specified temperature (e.g., 70-80 °C).

-

Addition of Silane: Slowly add the 3-chloropropyltriethoxysilane to the reaction mixture via the dropping funnel over a period of 1-2 hours. The addition should be controlled to maintain the reaction temperature.

-

Reaction Period: After the addition is complete, continue to stir the mixture at reflux for several hours (e.g., 4-6 hours) to ensure the reaction goes to completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

The precipitated sodium chloride (NaCl) byproduct is removed by filtration.

-

The solvent (ethanol) is removed from the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product may be further purified by distillation under high vacuum to obtain the desired sulfur-functional silane.

Characterization:

The synthesized product would then be characterized using a variety of analytical techniques to confirm its structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To elucidate the molecular structure and confirm the presence of the different functional groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational bands of the Si-O-C, C-S, and S-S bonds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and identify any byproducts.

Visualizing the Science

The Timeline of Development

Caption: A timeline illustrating the key stages in the historical development of sulfur-functional silanes.

The Coupling Mechanism

Caption: The dual reaction mechanism of a sulfur-functional silane coupling agent.

Conclusion

The historical development of sulfur-functional silanes is a compelling narrative of scientific inquiry driven by industrial need. From the fundamental principles of silane chemistry emerged a class of molecules that have become indispensable in the formulation of high-performance materials. The journey from the first-generation coupling agents to the sophisticated, environmentally conscious products of today reflects a continuous cycle of innovation in synthesis, characterization, and application. For researchers and professionals in materials science, understanding this history provides not only a context for the current state of the art but also a foundation for future advancements in interfacial engineering.

References

-

The development of sulphur-functional silanes as coupling agents in silica-reinforced rubber compounds. ResearchGate.

-

The Development of Sulphur-Functional Silanes as Coupling Agents in Silica-Reinforced Rubber Compounds. Their Historical Development over Several Decades. ResearchGate.

-

The Development of Sulphur-Functional Silanes as Coupling Agents in Silica-Reinforced Rubber Compounds. Their Historical Development over Several Decades. SciSpace.

-

Sulfur-containing silane as coupling agents. Google Patents.

-

FUNCTIONAL SILANES WITH NO ACTIVE SULFUR FOR ELASTOMER/SILICA COMPOSITIONS. European Patent Office.

-

The development history of coupling agents. Taizhou Huangyan Donghai Chemical Co.,Ltd.

-

1946 and the Early History of Hydrosilylation. MDPI.

-

Solutions for the Tire & Rubber Industry - Reinforcing Silica and More. Evonik.

-

One Evolutionary Path of Organofunctional Silanes: AlkoxySilane Functional Silicones and their Applications. Siltech Corporation.

-

Silanes: SULPHUR Silanes for the Plastics & Rubber Industry, Industrial Coatings, Adhesives & Sealants, Filler Treatments. I. R. Tubes.

-

Effect of Silane and Sulfur Variation on the Vulcanizate Structure of Silica-Filled Styrene-Butadiene Rubber Compounds. KoreaScience.

-

Making the green tire even greener. Rubber World Magazine.

-

Organo-Functional Silanes. SDC Technologies.

-

Long-Chain Organofunctional Silanes: Synthesis and Surface Derivatization. ResearchGate.

-

union carbide silane: Topics by Science.gov. Science.gov.

-

Silane Coupling Agent Si-69 Research: growing at a CAGR of 4.3%. openPR.com.

-

Silica/Silane System for the Rubber Industry. Evonik.

-

Silane coupling agents. Google Patents.

-

Horizons in Coupling of Sulfur-Bearing Silanes to Hydrothermally Treated Lignin toward Sustainable Development. ACS Publications.

-

A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. PubMed Central.

-

Method for preparing organofunctional silanes. Google Patents.

-

coupling system for silica containing rubber compounds. Justia Patents.

-

Silica and Silanes for Tires. Evonik.

-

What Is Sulfur Silane?. OSi.

-

Sulfur-functional polyorganosiloxanes. Google Patents.

-

The Effect of Novel Mercapto Silane Systems on Resin Bond Strength to Dental Noble Metal Alloys. ResearchGate.

-

High-Quality Mercapto Silanes for Adhesion & Surface Modification. Silico.

-

REACTIVITY STUDY OF MERCAPTO–SILANE AND SULFIDE–SILANE WITH POLYMER. ResearchGate.

-

Effect of mercapto-silanes on the functional properties of highly amorphous vinyl alcohol composites with reduced graphene oxide and cellulose nanocrystals. ResearchGate.

-

Union Carbide. Wikipedia.

-

Degussa and Hüls in Mobile, Alabama. Evonik Industries.

-

A Survey of the Preparation, Purity, and Availability of Silanes. NREL.

-

Silane Coupling Agents. ResearchGate.

-

A HISTORY OF UNION CARBIDE CORPORATION From the 1890s to the 1990s. Yumpu.

-

Silane Coupling Agents. Gelest, Inc.

-

Process for producing sulphur-containing organosilicon compounds. Google Patents.

-

Process for producing sulphur-containing organosilicon compounds. Google Patents.

-

The Role of Mercapto Silanes in Enhancing Rubber Vulcanization. Co-Formula.

-

Process for the preparation of sulphur-containing organosilicon compounds. Google Patents.

-

Silane Coupling Agents. Shin-Etsu Silicone.

Sources

- 1. EP0224122B1 - Silane coupling agents - Google Patents [patents.google.com]

- 2. The development history of coupling agents- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]

- 3. Union Carbide - Wikipedia [en.wikipedia.org]

- 4. siltech.com [siltech.com]

- 5. irtubes.com [irtubes.com]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. products.evonik.com [products.evonik.com]

- 10. rubberworld.com [rubberworld.com]

- 11. Silica and Silanes for Tires [evonik.com]

- 12. openpr.com [openpr.com]

- 13. What Is Sulfur Silane? [osisilicones.com]

- 14. products.evonik.com [products.evonik.com]

- 15. Effect of Silane and Sulfur Variation on the Vulcanizate Structure of Silica-Filled Styrene-Butadiene Rubber Compounds -Elastomers and Composites | Korea Science [koreascience.kr]

- 16. scispace.com [scispace.com]

- 17. WO2001049695A1 - Sulfur-containing silane as coupling agents - Google Patents [patents.google.com]

- 18. rissochem.com [rissochem.com]

- 19. researchgate.net [researchgate.net]

- 20. nbinno.com [nbinno.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Triethoxy(3-thiocyanatopropyl)silane: A Bifunctional Organosilane for Advanced Applications

Introduction: The Power of Bifunctionality in Organosilanes

Organofunctional silanes are a class of hybrid compounds that uniquely bridge the gap between inorganic and organic materials.[1][2] Their defining characteristic is a bifunctional structure, typically represented as Y-R-Si-X₃, where 'Y' is an organofunctional group, 'R' is an alkyl spacer, and 'X' represents hydrolyzable groups, commonly alkoxy groups.[3] This dual reactivity allows them to form stable covalent bonds with both inorganic substrates and organic polymers, making them indispensable as coupling agents, adhesion promoters, and surface modifiers in a vast array of industries.[4][5][6][7][8]